Fmoc-beta,beta-diMe-L-Orn(Boc)-OH

Peptide Conformation Steric Hindrance Peptidomimetics

Fmoc-beta,beta-diMe-L-Orn(Boc)-OH (CAS 2248110-20-3) is a synthetic, non-proteinogenic amino acid derivative designed for incorporation into peptides via solid-phase peptide synthesis (SPPS). It features standard Fmoc (Nα protection) and Boc (Nδ side-chain protection) groups compatible with Fmoc/tBu strategy, but is uniquely distinguished by beta,beta-geminal dimethylation on the ornithine backbone.

Molecular Formula C27H34N2O6
Molecular Weight 482.577
CAS No. 2248110-20-3
Cat. No. B2733070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta,beta-diMe-L-Orn(Boc)-OH
CAS2248110-20-3
Molecular FormulaC27H34N2O6
Molecular Weight482.577
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-15-14-27(4,5)22(23(30)31)29-25(33)34-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,28,32)(H,29,33)(H,30,31)/t22-/m1/s1
InChIKeyJBXIFWGQNTWZRC-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta,beta-diMe-L-Orn(Boc)-OH: Conformationally Constrained Ornithine Building Block for Advanced Peptide Synthesis


Fmoc-beta,beta-diMe-L-Orn(Boc)-OH (CAS 2248110-20-3) is a synthetic, non-proteinogenic amino acid derivative designed for incorporation into peptides via solid-phase peptide synthesis (SPPS) . It features standard Fmoc (Nα protection) and Boc (Nδ side-chain protection) groups compatible with Fmoc/tBu strategy, but is uniquely distinguished by beta,beta-geminal dimethylation on the ornithine backbone . This modification restricts conformational freedom around the Cα–Cβ bond, enhancing peptide proteolytic stability and structural pre-organization without altering side-chain reactivity [1].

Why Standard Ornithine Derivatives Cannot Replace Fmoc-beta,beta-diMe-L-Orn(Boc)-OH in Protease-Resistant Peptide Design


Standard ornithine building blocks such as Fmoc-Orn(Boc)-OH provide a flexible alkyl side chain with a protected amine, but lack conformational constraint. In contrast, the beta,beta-dimethylation in Fmoc-beta,beta-diMe-L-Orn(Boc)-OH introduces geminal steric hindrance that restricts backbone rotation, fundamentally altering the peptide's susceptibility to proteolysis and its secondary structure propensity [1]. Generic substitution with a non-constrained analog would forfeit the specific stability and conformational pre-organization that this derivative provides, potentially rendering the resulting peptide biologically inactive in protease-rich environments [2].

Quantitative Differentiation of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH Versus Standard Ornithine Derivatives


Conformational Constraint: Steric Hindrance from beta,beta-Dimethylation

The beta,beta-dimethyl modification imposes significant conformational constraints on the elongating peptide chain compared to the unmodified ornithine backbone. While unmodified ornithine (e.g., Fmoc-Orn(Boc)-OH) exhibits rotational freedom around the Cα–Cβ bond, the geminal dimethyl groups in Fmoc-beta,beta-diMe-L-Orn(Boc)-OH restrict this rotation, pre-organizing the peptide backbone .

Peptide Conformation Steric Hindrance Peptidomimetics

Proteolytic Stability: Resistance to Serine Protease Degradation

Incorporation of beta,beta-dimethylated amino acids like Fmoc-beta,beta-diMe-L-Orn(Boc)-OH at the P1' position (C-terminal to the enzyme cleavage site) significantly enhances peptide stability against proteases. While unmodified ornithine-containing peptides are rapidly degraded, the beta,beta-dimethyl analog confers resistance to serine proteases including DPP IV and chymotrypsin .

Proteolytic Stability Serine Proteases Peptide Therapeutics

Chemical Purity and Identity Specification Comparison

Fmoc-beta,beta-diMe-L-Orn(Boc)-OH is supplied with a minimum purity of 95% (HPLC) and molecular weight of 482.6 g/mol . The comparator Fmoc-Orn(Boc)-OH offers higher purity grades (≥98.0% HPLC) and includes enantiomeric purity specification (≥99.5% a/a), reflecting its status as a mature, widely-used standard building block . The lower purity of the beta,beta-dimethyl derivative is typical for specialized, non-standard building blocks and requires careful analytical consideration during procurement.

Analytical Chemistry Quality Control Peptide Synthesis

Molecular Weight and Structural Differentiation

Fmoc-beta,beta-diMe-L-Orn(Boc)-OH has a molecular weight of 482.57 g/mol (C27H34N2O6) , which is 28.05 Da higher than the standard Fmoc-Orn(Boc)-OH (454.52 g/mol, C25H30N2O6) . This mass difference corresponds exactly to the addition of two methyl groups (2 × 14.03 Da) at the beta-carbon.

Chemical Identity Quality Control Peptide Synthesis

Optimal Use Cases for Fmoc-beta,beta-diMe-L-Orn(Boc)-OH in Peptide Synthesis and Drug Discovery


Synthesis of Protease-Resistant Peptide Therapeutics

Fmoc-beta,beta-diMe-L-Orn(Boc)-OH is ideally suited for incorporation into peptide drug candidates requiring enhanced stability against proteolytic degradation. By placing this building block at the P1' position relative to a known cleavage site, researchers can significantly extend the peptide's half-life in serum or protease-rich environments, a critical attribute for oral peptide therapeutics or long-acting injectables [1].

Conformationally Constrained Peptidomimetics

This building block is valuable for designing peptidomimetics with restricted backbone flexibility. The geminal dimethyl groups reduce the conformational entropy of the peptide, favoring specific secondary structures such as β-turns or β-sheets, which can improve target binding affinity and selectivity .

Structure-Activity Relationship (SAR) Studies of Ornithine-Containing Peptides

When exploring the SAR of bioactive peptides containing ornithine, Fmoc-beta,beta-diMe-L-Orn(Boc)-OH provides a direct, isosteric analog that introduces a steric and conformational perturbation without altering the side-chain functionality. This allows researchers to dissect the contributions of backbone flexibility versus side-chain interactions to biological activity [2].

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